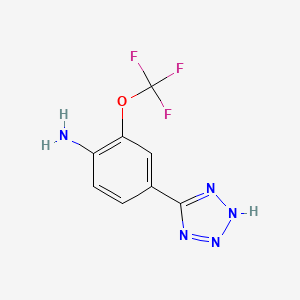
1-(4-Ethenylphenyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethenylphenyl)aziridine is an organic compound that features a three-membered aziridine ring attached to a phenyl group with an ethenyl substituent at the para position Aziridines are known for their significant ring strain, which makes them highly reactive and valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethenylphenyl)aziridine can be synthesized through several methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for efficient and general synthesis of aziridines . Another method involves the reaction of aldimines with ethyl diazoacetate in the presence of bismuth triflate, yielding aryl aziridine carboxylates with high diastereoselectivity . Additionally, the reaction of imines with ethyl diazoacetate catalyzed by montmorillonite K-10 solid acid can produce cis-aziridines in good yields .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of oxide catalysts and high temperatures to effect the dehydration of aminoethanol .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethenylphenyl)aziridine undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, reduction, and substitution. The aziridine ring can be activated with electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups, leading to ring-opening products upon treatment with nucleophiles .
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Common nucleophiles include carbon, sulfur, oxygen, nitrogen, and halogen.
Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to form amines.
Substitution: Substitution reactions often involve the replacement of the aziridine ring with other functional groups, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones .
Scientific Research Applications
1-(4-Ethenylphenyl)aziridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Ethenylphenyl)aziridine involves the ring strain of the aziridine moiety, which makes it highly reactive. The aziridine ring can undergo nucleophilic ring-opening reactions, leading to the formation of various biologically active molecules . The compound can also form aziridinium ions in the presence of protic or Lewis acids, which can react with nucleophiles to produce diverse products .
Comparison with Similar Compounds
Aziridine: The parent compound of 1-(4-Ethenylphenyl)aziridine, consisting of a three-membered nitrogen-containing ring.
Azetidine: A four-membered nitrogen-containing ring that shares similar reactivity with aziridines.
Uniqueness: this compound is unique due to the presence of the ethenyl group, which enhances its reactivity and potential applications. The combination of the aziridine ring and the ethenyl group makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
CAS No. |
639792-63-5 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-(4-ethenylphenyl)aziridine |
InChI |
InChI=1S/C10H11N/c1-2-9-3-5-10(6-4-9)11-7-8-11/h2-6H,1,7-8H2 |
InChI Key |
JGOMPHMQQDNPFP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)
![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)








![5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate](/img/structure/B12592192.png)

